molecular formula C13H13NO3 B2694419 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2248769-01-7

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Cat. No.: B2694419
CAS No.: 2248769-01-7
M. Wt: 231.251
InChI Key: WYUKBOBRZXGBPI-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A simpler structure with similar biological activities.

    Quinoline: Another heterocyclic compound with a similar structure but different properties.

    Indole: A structurally related compound with diverse biological activities.

Uniqueness

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)8-14/h2-4,7H,1,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUKBOBRZXGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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